5-Phenylnicotinic Acid
Overview
Description
5-Phenylnicotinic Acid: is an organic compound with the molecular formula C12H9NO2 It is a derivative of nicotinic acid, where a phenyl group is attached to the fifth position of the pyridine ring
Scientific Research Applications
5-Phenylnicotinic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Phenylnicotinic Acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.
Mode of Action
It is known to interact with its target, the aromatic-amino-acid aminotransferase . The specific nature of this interaction and the resulting changes in the enzyme’s activity are areas of ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are not fully elucidated. Given its target, it is likely to impact the metabolic pathways involving aromatic amino acids. These pathways have downstream effects on protein synthesis and other cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are not fully known. Given its target, it may influence the metabolism of aromatic amino acids and thereby affect various cellular processes. More research is needed to fully understand these effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .
Biochemical Analysis
Biochemical Properties
5-Phenylnicotinic Acid has been identified as an inhibitor of the mammalian tartrate-resistant acid phosphatase (TRAP), a type of enzyme . This interaction suggests that this compound may play a role in biochemical reactions involving TRAP.
Cellular Effects
It has been characterized for its ability to inhibit the mammalian TRAP and its selectivity for TRAP in a cellular model . This suggests that this compound may influence cell function by modulating the activity of TRAP.
Molecular Mechanism
It has been identified as an inhibitor of TRAP . This suggests that this compound may exert its effects at the molecular level by binding to TRAP and inhibiting its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylnicotinic Acid typically involves the following steps:
Starting Material: The synthesis begins with 3-cyanopyridine.
Grignard Reaction: The 3-cyanopyridine undergoes a Grignard reaction with phenylmagnesium bromide to form 5-phenyl-3-pyridinecarboxamide.
Hydrolysis: The resulting amide is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the oxidation of 5-phenyl-2-methylpyridine using nitric acid. This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Phenylnicotinic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Forms substituted derivatives of this compound.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A precursor to 5-Phenylnicotinic Acid, known for its role in metabolism and as a vitamin.
Isonicotinic Acid: Similar structure but with different substitution patterns, used in the synthesis of pharmaceuticals.
Pyridinecarboxylic Acids: A class of compounds with varying substituents on the pyridine ring.
Uniqueness
This compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and potential biological activities compared to other nicotinic acid derivatives.
Properties
IUPAC Name |
5-phenylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFXHYRIHRTEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323545 | |
Record name | 5-Phenylnicotinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10177-12-5 | |
Record name | 10177-12-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenylnicotinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for 5-phenylnicotinic acid in the context of cancer cell migration and invasion?
A1: The research paper focuses on this compound's role as a CD13 inhibitor. [] While the exact mechanism linking CD13 inhibition to reduced cancer cell migration and invasion in TRAP/ACP5 overexpressing cells isn't fully elucidated within the provided abstract, it suggests that targeting CD13 activity with this compound could offer a potential therapeutic strategy for specific subtypes of breast cancer.
Q2: Are there any other studies investigating the link between CD13, TRAP/ACP5, and cancer progression?
A2: While the provided abstract [] highlights a connection between this compound's inhibition of CD13 and its effects on TRAP/ACP5 overexpressing cancer cells, further research is needed to fully understand this relationship. Exploring the potential interplay between CD13 and TRAP/ACP5, and their combined influence on cancer progression, represents an important avenue for future investigation.
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